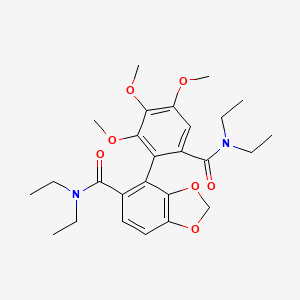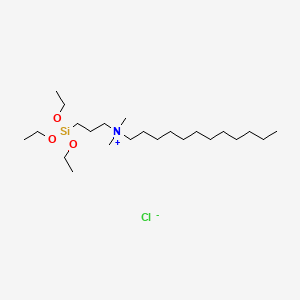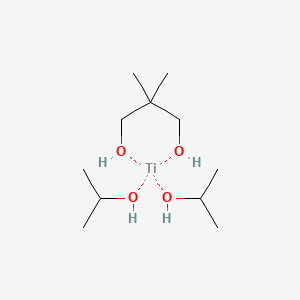
Tiomolibdic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Tiomolibdic acid can be synthesized through the reaction of molybdenum trioxide with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
MoO3+4H2S→H2MoS4+3H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tiomolibdic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: This compound can participate in substitution reactions where its sulfur atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution Reactions: These reactions typically involve ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) compounds, while reduction can produce molybdenum(IV) species .
科学的研究の応用
Tiomolibdic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in metal ion regulation.
Medicine: this compound is under investigation for the treatment of Wilson’s disease and certain cancers.
Industry: The compound is used in industrial processes that require the removal of heavy metals from solutions.
作用機序
Tiomolibdic acid exerts its effects primarily through its ability to form stable complexes with copper and proteins. These complexes are believed to be excreted via the bile, restoring the normal excretion route of copper that is impaired in patients with Wilson’s disease. This mechanism is more stable compared to other de-coppering agents, which often form unstable complexes excreted via urine .
類似化合物との比較
Similar Compounds
Ammonium tetrathiomolybdate: Another chelating agent used for similar applications.
D-penicillamine: A chelating agent used in the treatment of Wilson’s disease.
Trientine: Another chelating agent for Wilson’s disease.
Uniqueness
Tiomolibdic acid is unique due to its high stability in forming complexes with copper, which makes it more effective in reducing copper levels in the body compared to other agents. Its ability to be excreted via bile rather than urine also reduces the risk of renal complications .
特性
CAS番号 |
13818-85-4 |
|---|---|
分子式 |
H2MoS4 |
分子量 |
226.2 g/mol |
IUPAC名 |
bis(sulfanylidene)molybdenum(2+);sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |
InChIキー |
IEGNLZVDENYZEJ-UHFFFAOYSA-L |
正規SMILES |
[SH-].[SH-].S=[Mo+2]=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)




![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)





